molecular formula C12H13N3O4S B2863607 1-(3,4-Dimethyl-5-nitrophenyl)sulfonyl-4-methylimidazole CAS No. 873589-52-7

1-(3,4-Dimethyl-5-nitrophenyl)sulfonyl-4-methylimidazole

Cat. No. B2863607
CAS RN: 873589-52-7
M. Wt: 295.31
InChI Key: QPYDTZXARQWYEX-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dimethyl-5-nitrophenyl)sulfonyl-4-methylimidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 4-position with a methyl group and at the 1-position with a sulfonyl group. The sulfonyl group is further substituted with a 3,4-dimethyl-5-nitrophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The imidazole ring, for example, is known to participate in various reactions, including electrophilic substitution and nucleophilic addition .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Imidazole derivatives have been the focus of much research due to their wide range of biological activities. Future research could explore the potential applications of this specific compound in various fields, such as pharmaceuticals and materials science .

properties

IUPAC Name

1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-4-11(5-12(10(8)3)15(16)17)20(18,19)14-6-9(2)13-7-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYDTZXARQWYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2C=C(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-4-methyl-1H-imidazole

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